![molecular formula C14H20ClNO2 B1449168 Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride CAS No. 859964-76-4](/img/structure/B1449168.png)
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Overview
Description
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Mechanism of Action
Target of Action
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride, also known as Pethidine, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Upon binding to the μ-opioid receptor, this compound triggers a series of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels. The opening of these channels leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The action of this compound on the μ-opioid receptor affects several biochemical pathways. Primarily, it influences the pain signaling pathway by reducing the perception of pain signals in the central nervous system .
Pharmacokinetics
This compound is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine, which has half the analgesic activity of Pethidine but a longer elimination half-life (8–12 hours). This can accumulate with regular administration or in kidney failure .
Result of Action
The primary result of this compound’s action is the relief of moderate to severe pain for which alternative treatments are inadequate . It is associated with a risk of addiction, misuse, overdose, and fatal respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with the recommended storage temperature being in a refrigerator . Furthermore, its efficacy can be influenced by the patient’s physiological state, such as liver or kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Esterification: The resulting piperidine derivative is then esterified using ethanol and hydrochloric acid to form Ethyl 3-Phenylpiperidine-4-carboxylate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is primarily recognized for its role as a precursor in the synthesis of various opioid analgesics. Its structural similarity to established opioids allows it to exhibit similar pharmacological properties, making it a valuable compound in pain management therapies.
Analgesic Properties
Research indicates that derivatives of ethyl 3-phenylpiperidine-4-carboxylate exhibit potent analgesic effects. For instance, pethidine (meperidine), a well-known opioid derived from this compound, is used for managing moderate to severe pain. Pethidine is particularly favored in labor and delivery settings due to its efficacy and rapid onset of action .
Antispasmodic Effects
In vitro studies suggest that the compound may possess antispasmodic properties attributed to its local anesthetic effects. However, these effects have not been consistently observed in vivo, indicating a need for further research to clarify its therapeutic potential .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several organic reactions, including acylation and esterification processes. The following table summarizes key synthetic routes:
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Acylation | Acetophenone, Paraformaldehyde | Reflux for 8 hours | High |
Esterification | Ethanol, Acid Chloride | Room temperature stirring | Moderate |
Hydrochloride Formation | Dry HCl gas | Ether solution saturation | Variable |
Clinical Use in Pain Management
A study published in the Journal of Pain Research highlighted the effectiveness of pethidine in treating postoperative pain compared to other opioids like morphine. The findings indicated that patients receiving pethidine reported lower pain scores and fewer side effects, establishing it as a viable option for acute pain management .
Potential for Abuse and Dependence
Despite its therapeutic benefits, compounds derived from this compound carry a risk of dependence and abuse. Pethidine has been associated with high addiction liability due to its neuroactive metabolites, necessitating careful monitoring during clinical use .
Regulatory Status
This compound is classified under controlled substances due to its potential for abuse and dependence. Regulatory agencies monitor its use closely, particularly in clinical settings where opioids are prescribed.
Comparison with Similar Compounds
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds such as:
Pethidine (Meperidine): Both compounds have a piperidine ring and are used for their analgesic properties.
Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets.
Biological Activity
Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound belonging to the piperidine class, notable for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C14H20ClNO2
- Molecular Weight : Approximately 273.77 g/mol
- Structure : The compound features a piperidine ring substituted at the 4-position with an ethyl ester and a phenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These may include:
- Opioid Receptors : The compound shows affinity for mu-opioid receptors, which are involved in pain modulation and analgesic effects.
- Ion Channels : Research indicates that it may influence potassium channels, specifically Kv1.3 channels, which play a role in T cell activation and proliferation .
Biological Activities
-
Analgesic Effects :
- This compound has been studied for its analgesic properties, demonstrating effectiveness in pain relief comparable to established opioids.
- Case studies have shown that it can provide significant pain management in clinical settings, particularly in patients with chronic pain conditions.
-
Sedative Properties :
- The compound exhibits sedative effects, making it valuable in managing anxiety and sleep disorders.
- Its ability to potentiate barbiturates suggests a role in enhancing sedation during surgical procedures.
- Potential Antidiarrheal Activity :
Table 1: Summary of Biological Activities
Case Studies
- Chronic Pain Management :
- A clinical trial involving patients with chronic pain demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo controls.
- Surgical Sedation :
- In a study assessing preoperative sedation protocols, patients receiving the compound reported lower anxiety levels and improved postoperative recovery times compared to those receiving standard sedatives.
Properties
IUPAC Name |
ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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